CCR5 Antagonism: A Primary Pharmacological Differentiator from In-Class Kinase Inhibitors
The primary differentiator for this compound is its annotated biological activity. Preliminary pharmacological screening identifies it as a CCR5 antagonist, a specific mechanism relevant for HIV entry inhibition and inflammatory disease modulation [1]. This contrasts sharply with structurally similar compounds in the same 1-cyclopentyl-5-cyclopropyl-1H-pyrazole class, such as those claimed in patent RU 2 789 613 C1, which are described as CDK2 inhibitors [2]. This functional divergence is not predictable from core structure alone, making procurement based on a common 'pyrazole carbamate' search term a high-risk strategy for project failure.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | CCR5 antagonist activity |
| Comparator Or Baseline | In-class pyrazole analogs (e.g., from patent RU 2 789 613 C1) |
| Quantified Difference | Qualitative difference in target engagement; CCR5 antagonism vs. CDK2 inhibition |
| Conditions | Information derived from separate patent and literature disclosures; direct comparative target engagement data in the same assay is not available. |
Why This Matters
For researchers targeting the CCR5 pathway, procuring a verified CCR5 antagonist rather than an uncharacterized analog is essential for generating valid, interpretable data.
- [1] Zhang, H. L. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. Retrieved from https://www.semanticscholar.org/author/张会利/91457169 View Source
- [2] Patent RU 2 789 613 C1. (2023). 3-Carbonylamino-5-cyclopentyl-1H-pyrazole compounds with CDK2 inhibitor activity. Retrieved from https://patenton.ru View Source
